2,4-Difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 436.4 g/mol. This compound is classified under the category of pyrazolo[3,4-d]pyrimidines, which are known for their biological activity, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases.
The synthesis of 2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several key steps:
The molecular structure of 2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be represented using various structural formulas:
InChI=1S/C21H17F2N5O4/c22-16-6-4-15(5-7-16)20(29)23-8-9-27-19-18(11-25-27)21(30)26(13-24-19)12-14-2-1-3-17(10-14)28(31)32/h1-7,10-11,13H,8-9,12H2,(H,23,29)
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)F
These structural representations indicate the presence of multiple functional groups and the complexity of the compound's architecture.
The reactivity of 2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be explored through various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide primarily relates to its role as a cyclin-dependent kinase inhibitor. This compound binds to the ATP-binding site of CDKs, effectively blocking their activity. This inhibition disrupts cell cycle progression and can lead to apoptosis in cancer cells.
The physical and chemical properties of 2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 436.403 g/mol |
Purity | ≥95% |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
These properties indicate that the compound is suitable for various laboratory applications.
The primary applications of 2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide include:
This compound represents a valuable tool in medicinal chemistry and pharmacology due to its specific biological activities and potential therapeutic applications.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5